Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Description
Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene-based derivative featuring an adamantane moiety, a methyl group at position 4, and a 2-methylphenyl carbamoyl substituent at position 4. This compound belongs to a broader class of acylated thiophene carboxylates, which are frequently explored for their bioactive properties .
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-4-33-25(31)21-16(3)22(23(30)28-20-8-6-5-7-15(20)2)34-24(21)29-26(32)27-12-17-9-18(13-27)11-19(10-17)14-27/h5-8,17-19H,4,9-14H2,1-3H3,(H,28,30)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGXXDMNQFMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple stepsThe Gewald reaction is often used to synthesize the thiophene core . The adamantane group can be introduced through a reaction with adamantane-1-carboxylic acid, while the carbamoyl group is added using appropriate carbamoylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines .
Scientific Research Applications
Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and bioavailability, while the thiophene and carbamoyl groups can interact with biological targets, such as enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; †Estimated via substituent contributions (adamantane increases logP vs. fluorobenzamido).
Key Findings:
Molecular Weight and Lipophilicity: The target compound has the highest molecular weight (468.07 g/mol) due to the bulky adamantane group. The morpholine-containing derivative likely has intermediate logP due to the polar morpholine group, though exact data are unavailable.
Morpholine-4-carbonyl: Introduces polarity, which could improve solubility but reduce blood-brain barrier penetration .
Synthetic Pathways: The target compound can be synthesized via acylation of a thiophene-3-carboxylate precursor with adamantane-1-carbonyl chloride, analogous to methods described for fluorobenzamido and morpholine derivatives . highlights the use of butyl chloroformate for amino group acylation, a strategy adaptable to adamantane incorporation .
Research Implications:
- Fluorinated analogs (e.g., ) offer insights into electronic effects, while morpholine derivatives (e.g., ) exemplify solubility-tuning strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
